molecular formula C30H28N4O5 B153726 Z-Trp-trp-OH CAS No. 57850-17-6

Z-Trp-trp-OH

Cat. No. B153726
CAS RN: 57850-17-6
M. Wt: 524.6 g/mol
InChI Key: IGVSKBFIFVGVSE-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various zinc and zirconium hydroxide compounds has been explored through different methods. For instance, Zn(O3PCH2OH) was synthesized by reacting zinc acetate with diethyl hydroxymethylphosphonate, leading to in situ production of phosphonic acid due to the acidity of the zinc solution . Similarly, a Zn(II) coordination polymer with 4-pyridylthioacetate was constructed through an assembly of homo-chiral helices . Nano-sized Zn(OH)2 was produced using the co-precipitation method, which is a common technique for synthesizing nano-materials . Additionally, ZnSn(OH)6 crystalline particles were synthesized at room temperature using a co-precipitation method, with NaOH as the precipitant and oxalic acid as an organic functional reagent .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various techniques. Zn(O3PCH2OH) crystallizes in the trigonal space group with channels formed by phosphonate groups . The Zn(II) coordination polymer features an alternating assembly of helices with sulfide moieties . NaZnSiO(3)OH has a chiral zincosilicate framework with a structure constructed from ZnO(4) and SiO(3)OH tetrahedra . The metastable phase Zn2(OH)2(C8H4O4) exhibits unique oxo-penta-coordinated Zn(II) atoms . The crystal structure of Zr(OH)2(NO3)2 · 4.7H2O was solved from X-ray powder data, revealing a triclinic space group with zirconium atoms eightfold coordinated .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include hydrolysis and coordination processes. For example, the formation of Zn(O3PCH2OH) involves the hydrolysis of the phosphonate . The assembly of the Zn(II) coordination polymer is a result of coordination between zinc atoms and 4-pyridylthioacetate . The transformation from ZnSn(OH)6 to ZnSnO3 involves dehydration at high temperatures, which leads to a change in the crystalline structure and the formation of oxygen vacancies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. Zn(OH)2 has been investigated for its electronic structure and optical properties, showing an energy band gap of 5.65 eV and abnormal yellow luminescence . The new metastable hybrid phase Zn2(OH)2(C8H4O4) shows photoluminescence at 378 nm under excitation at 316 nm . The gas-sensing properties of ZnSnO3, derived from ZnSn(OH)6, were affected by oxygen vacancies, temperature, and UV light, with a significant response to ethanol gas . The structural and thermal properties of a Zn(OH)2/PVA nano-composite were also examined, indicating the influence of nano-sized Zn(OH)2 on the PVA matrix .

Scientific Research Applications

Self-Assembly and Material Fabrication

Z-Trp-trp-OH, as a modified aromatic amino acid, plays a significant role in the self-assembly of structures. Gour et al. (2021) reported the self-assembly of carbobenzoxytryptophan (Z-Trp-OH) into well-defined morphologies like fibers and spherical structures. These assemblies were extensively characterized using various techniques, highlighting the potential of Z-Trp-trp-OH in fabricating novel materials (Gour, N., Kshtriya, V., Koshti, B., Narode, H., & Naskar, S., 2021).

Protein Adsorption Studies

The study of adsorption properties of proteins is another area where Z-Trp-trp-OH is relevant. Malmsten and Veide (1996) investigated how the introduction of hydrophobic tryptophan (Trp) into proteins affects their adsorption at various surfaces. This research highlights the importance of Trp residues in protein interactions and surface behavior (Malmsten, M., & Veide, A., 1996).

Peptide Synthesis and Modification

In peptide synthesis, Z-Trp-trp-OH is essential for creating specific peptide structures with enhanced properties. Wahlström and Undén (2009) described a method for modifying the indole nucleus of Z-Trp-OBzl, which is crucial for improving the solubility and purification processes in peptide synthesis (Wahlström, K., & Undén, A., 2009).

Electrochemical Sensing

Z-Trp-trp-OH has applications in electrochemical sensing. Setoudeh et al. (2020) created a highly selective electrochemical sensor using a cobalt-tannic acid nanocomposite for the simultaneous determination of various compounds including tryptophan. This demonstrates the utility of Z-Trp-trp-OH in developing sensitive and selective sensors (Setoudeh, N., Jahani, S., Kazemipour, M., Foroughi, M., & Hassani Nadiki, H., 2020).

Biomedical Research

In biomedical research, the properties of Z-Trp-trp-OH can be harnessed for various applications. Cai et al. (2022) discussed the preparation of a biological metal-organic framework for identifying specific amino acids, highlighting the role of tryptophan in bio-recognition and sensing processes (Cai, H., Wu, Y.-X., Lu, Z., Luo, D., Sun, J., Wu, G., Li, M., Wei, Y.-B., Zhong, L.-M., Li, D., 2022).

Safety And Hazards

When handling Z-Trp-trp-OH, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVSKBFIFVGVSE-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Trp-trp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Trp-trp-OH
Reactant of Route 2
Reactant of Route 2
Z-Trp-trp-OH
Reactant of Route 3
Reactant of Route 3
Z-Trp-trp-OH
Reactant of Route 4
Reactant of Route 4
Z-Trp-trp-OH
Reactant of Route 5
Reactant of Route 5
Z-Trp-trp-OH
Reactant of Route 6
Reactant of Route 6
Z-Trp-trp-OH

Citations

For This Compound
1
Citations
R Guarnaccia, GP Lorenzi, V Rizzo… - … : Original Research on …, 1975 - Wiley Online Library
… In a control experiment we synthesized Z-Trp-Trp-OH by two different procedures, namely, by saponifying Z-Trp-Trp-OMe at 25C in a mixture of methanol and water (l/l, v/v) with 1 …
Number of citations: 19 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.